5-chloro-2-methoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide
Description
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-24-18-10-9-14(20)12-17(18)19(23)21-13-16-8-5-11-22(16)15-6-3-2-4-7-15/h2-4,6-7,9-10,12,16H,5,8,11,13H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNFRNPQWJGKGAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC2CCCN2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 5-chloro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with an amine to form the benzamide.
Introduction of the Pyrrolidinyl Moiety: The next step involves the introduction of the pyrrolidinyl moiety. This is typically achieved by reacting the benzamide intermediate with 1-phenylpyrrolidine in the presence of a suitable base, such as triethylamine, under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The chloro group can be reduced to form a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines, thiols, and alcohols, typically under basic conditions.
Major Products Formed
Oxidation: Formation of 5-chloro-2-hydroxy-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide.
Reduction: Formation of 5-methoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
5-chloro-2-methoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound is believed to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of inflammatory pathways or modulation of neurotransmitter release.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Structural Variations
The target compound’s pyrrolidine-phenyl substituent contrasts with sulfonamide-linked groups in analogs like 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide (e.g., compounds 4j, 4f, 4s) . Key differences include:
- Conformational Flexibility : The pyrrolidine ring introduces steric bulk and conformational constraints, which may influence receptor binding kinetics .
Table 1: Structural Features of Selected Analogs
†Activity inferred from structural analogs (e.g., suggests pyrrolidine derivatives modulate biological systems via unique interactions).
Pharmacological Profiles
Anti-Cancer Activity
- Sulfonamide Derivatives : Compounds like 4j and 4s exhibit potent anti-proliferative effects against pancreatic (MIA PaCa-2) and colon (HCT-116) cancers, with IC50 values <5 µM. Their mechanism involves G2/M cell cycle arrest and apoptosis induction .
- Target Compound : While direct data is absent, pyrrolidine-containing analogs (e.g., ) are explored for targeting neurological or inflammatory pathways, suggesting divergent therapeutic applications.
Metabolic and Neurological Activity
Physicochemical Properties
- Solubility : Sulfonamide derivatives (e.g., 4n in ) show moderate-to-high aqueous solubility due to polar sulfonyl groups. The target compound’s pyrrolidine-phenyl group likely reduces solubility, necessitating formulation adjustments for bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
